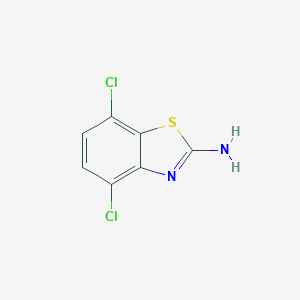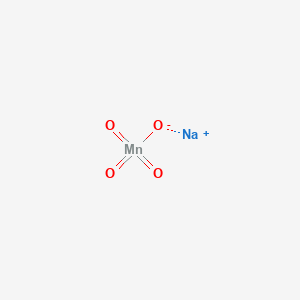
高锰酸钠
描述
Sodium permanganate is an inorganic compound with the chemical formula NaMnO₄. It is a potent oxidizing agent known for its deep purple color in solution. This compound is closely related to potassium permanganate but is less commonly used due to its higher production cost. Sodium permanganate is primarily available as a monohydrate and is highly soluble in water, making it useful in applications requiring high concentrations of permanganate ions .
科学研究应用
Sodium permanganate has a wide range of applications in scientific research and industry:
Water Treatment: It is used to control taste and odor in water by oxidizing organic materials and precipitating heavy metals.
Environmental Remediation: Sodium permanganate is employed in in situ chemical oxidation (ISCO) processes to remediate soil and groundwater contaminated with chlorinated solvents.
Chemical Synthesis: It acts as an oxidizing agent in various chemical reactions, contributing to the synthesis of other compounds.
作用机制
Target of Action
Sodium permanganate is a selective oxidant that primarily targets certain types of organic compounds . It is highly reactive with compounds having alkene bonds and less reactive towards compounds with carbon-carbon single bonds (e.g., saturated hydrocarbons) .
Mode of Action
As a powerful oxidizing agent, sodium permanganate readily participates in reduction-oxidation (redox) reactions as an electron acceptor, oxidizing a wide range of substances . It is able to oxidize carbon atoms if they contain sufficiently weak bonds . The oxidation reactions follow second-order kinetics overall with respect to the concentration of permanganate and the concentration of target organic compounds .
Biochemical Pathways
The biochemical pathways affected by sodium permanganate are primarily those involving the oxidation of organic molecules. Exhaustive oxidation of organic molecules by sodium permanganate will proceed until the formation of carboxylic acids . Therefore, alcohols will be oxidized to carbonyls (aldehydes and ketones), and aldehydes (and some ketones) will be oxidized to carboxylic acids .
Pharmacokinetics
Sodium permanganate is readily miscible in water , which influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties Its high solubility allows it to be easily absorbed and distributed in an aqueous environment.
Result of Action
The primary result of sodium permanganate’s action is the oxidation of targeted organic compounds. This can lead to the formation of various byproducts, such as manganese dioxide, carbon dioxide, water, sodium hydroxide, and nitrogen gas . In the context of environmental remediation, this oxidation can lead to the destruction of contaminants of concern (COCs) in groundwater .
Action Environment
The action of sodium permanganate is influenced by environmental factors. Its reactions occur only in the aqueous phase . Permanganate chemistry is relatively insensitive to pH over a wide range . Permanganate reacts with naturally occurring reduced materials in subsurface porous media, which can significantly interfere with the destruction of the target coc . Furthermore, under some conditions, the byproducts of permanganate reactions with organics, such as manganese dioxide solids or carbon dioxide gas, may reduce formation permeability and interfere with oxidant delivery and treatment efficiency .
生化分析
Biochemical Properties
Sodium permanganate plays a significant role in biochemical reactions. It has been used in oxidative stress response studies . In these studies, Sodium permanganate interacts with various biomolecules, including Nitric Oxide (NO), glutathione (GSH), and superoxide dismutase (SOD) .
Cellular Effects
Sodium permanganate has been found to have a protective role against oxidative stress response . It influences cell function by modulating the oxidative stress response and enhancing fish immune response against infections .
Molecular Mechanism
The molecular mechanism of Sodium permanganate involves its oxidation of aromatic components and the formation of tannin-like components . This oxidation process is crucial for its interaction with biomolecules and its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium permanganate’s effects change over time. For instance, it has been observed that Sodium permanganate pre-oxidation improves dissolved organic matter (DOM) removal by subsequent alum coagulation .
Dosage Effects in Animal Models
The protective role of Sodium permanganate against oxidative stress response was observed in these studies .
Metabolic Pathways
Sodium permanganate is involved in oxidative stress metabolic pathways . It interacts with enzymes such as superoxide dismutase (SOD) and biomolecules like Nitric Oxide (NO) and glutathione (GSH) .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be distributed via aqueous channels within the body.
Subcellular Localization
Given its role in oxidative stress response , it may be localized in areas of the cell where oxidative stress is prevalent.
准备方法
Sodium permanganate cannot be prepared directly from sodium manganate due to the instability of the intermediate. Instead, it is typically synthesized through the oxidation of manganese dioxide in an alkaline environment. The process involves the reaction of manganese dioxide with sodium hydroxide and sodium hypochlorite: [ 2 \text{MnO}_2 + 3 \text{NaOCl} + 2 \text{NaOH} \rightarrow 2 \text{NaMnO}_4 + 3 \text{NaCl} + \text{H}_2\text{O} ] This method yields sodium permanganate along with sodium chloride and water .
化学反应分析
Sodium permanganate is a strong oxidizing agent and participates in various redox reactions. In acidic conditions, it undergoes reduction to form manganese dioxide or manganese(II) ions: [ \text{MnO}_4^- + 8\text{H}^+ + 5\text{e}^- \rightarrow \text{Mn}^{2+} + 4\text{H}_2\text{O} ] In neutral or alkaline conditions, it can form manganese dioxide: [ 4 \text{MnO}_4^- + 2 \text{H}_2\text{O} \rightarrow 4 \text{MnO}_2 + 3 \text{O}_2 + 4 \text{OH}^- ] These reactions highlight its versatility as an oxidizing agent in various chemical processes .
相似化合物的比较
Sodium permanganate is often compared with potassium permanganate due to their similar chemical properties. there are key differences:
Solubility: Sodium permanganate is more soluble in water than potassium permanganate, making it suitable for applications requiring high concentrations of permanganate ions
Cost: Sodium permanganate is generally more expensive to produce than potassium permanganate.
Other similar compounds include hydrogen peroxide, chlorine, and ozone, which are also strong oxidizing agents but differ in their handling, stability, and environmental impact .
属性
IUPAC Name |
sodium;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Na.4O/q;+1;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYHBSOACXYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaMnO4, MnNaO4 | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051504 | |
| Record name | Sodium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.925 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fires or explosions. Used in medicine, as a disinfectant, and for many other uses., Liquid, Trihydrate: Reddish-black solid; Very hygroscopic; [Merck Index] Red solid; [HSDB] Purplish solid; [CAMEO] Black-brown crystals; [MSDSonline] | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Permanganic acid (HMnO4), sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium permanganate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Readily soluble in water (900 g/l at ambient temperature) | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.972 g/cu cm, Red-black hydroscopic crystals; MW 195.972; decompose @ 170 °C; very soluble in water; density 2.47g/cu cm; reacts with ethanol /Trihydrate/ | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red crystals | |
CAS No. |
10101-50-5 | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Permanganic acid (HMnO4), sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ5356R281 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does sodium permanganate interact with contaminants like perchloroethene (PCE)?
A1: Sodium permanganate is a strong oxidizing agent. When it encounters PCE in contaminated groundwater, it donates oxygen atoms, breaking down PCE into less harmful substances like carbon dioxide and chloride ions. This process, known as in situ chemical oxidation (ISCO), is commonly used for groundwater remediation. []
Q2: What is the molecular formula and weight of sodium permanganate?
A2: The molecular formula of sodium permanganate is NaMnO4, and its molecular weight is 141.925 g/mol.
Q3: Is there any spectroscopic data available for sodium permanganate?
A3: While the provided research articles do not contain specific spectroscopic data, sodium permanganate solutions exhibit a distinctive deep purple color due to the permanganate ion (MnO4-), which absorbs light in the visible region of the electromagnetic spectrum.
Q4: How does sodium permanganate perform in fractured bedrock aquifers?
A4: Sodium permanganate is well-suited for use in fractured bedrock aquifers. Its high density relative to water allows it to effectively penetrate the fractures and reach contaminants. Furthermore, it does not react significantly with the aquifer material itself, making it a more efficient and targeted treatment option. [, ]
Q5: Can you explain the use of sodium permanganate in organic synthesis?
A5: Sodium permanganate is a powerful oxidizing agent used in various organic synthesis reactions. For instance, it can oxidize alcohols to aldehydes or ketones, depending on the reaction conditions. It can also cleave carbon-carbon double bonds in alkenes, leading to the formation of carbonyl compounds. [, , , , , , , ]
Q6: Has computational chemistry been used to study sodium permanganate reactions?
A6: Yes, computational chemistry techniques like density functional theory (DFT) can be employed to investigate the mechanisms and kinetics of sodium permanganate-mediated oxidation reactions. These simulations can provide valuable insights into the reaction pathways, transition states, and intermediates involved.
Q7: How does changing the cation from potassium to sodium in permanganate affect its efficacy?
A7: While both potassium permanganate and sodium permanganate are strong oxidants, sodium permanganate offers a higher dosage concentration due to its higher solubility. This makes it advantageous in applications where a concentrated oxidant solution is beneficial, such as in treating contaminated groundwater. []
Q8: What factors influence the stability of sodium permanganate solutions?
A8: The stability of sodium permanganate solutions is affected by factors like pH, temperature, and the presence of reducing agents. For instance, acidic conditions can lead to the disproportionation of permanganate ions, reducing its effectiveness. Additionally, exposure to organic matter can consume permanganate, decreasing its concentration over time. [, , ]
Q9: What safety precautions should be taken when handling sodium permanganate?
A9: Sodium permanganate is a strong oxidant and should be handled with care. It can cause skin and eye irritation, and contact with combustible materials may lead to fire. Proper personal protective equipment, including gloves, goggles, and lab coats, should always be worn when working with this chemical. Storage should be in well-ventilated areas away from incompatible materials. []
Q10: How does sodium permanganate degrade in the environment?
A10: Sodium permanganate degrades in the environment primarily through reduction reactions. It readily reacts with organic matter, converting to manganese dioxide (MnO2), which is a naturally occurring mineral. The rate of degradation depends on factors like the amount of organic matter present, pH, and temperature. [, ]
Q11: Can sodium permanganate treatment impact groundwater chemistry?
A11: While generally considered safe for in situ applications, excessive use of sodium permanganate can lead to the formation of manganese dioxide precipitates. These precipitates can potentially clog soil pores and impact the hydraulic conductivity of the aquifer. Therefore, careful monitoring and controlled application are crucial. [, ]
Q12: How does the solubility of sodium permanganate compare to potassium permanganate?
A12: Sodium permanganate is more soluble in water compared to potassium permanganate. This allows for the preparation of more concentrated solutions, which can be beneficial in certain applications, such as in situ chemical oxidation, where a higher oxidant concentration is desirable. [, ]
Q13: How is residual sodium permanganate concentration typically measured?
A13: Residual sodium permanganate concentration can be determined using various analytical techniques, including spectrophotometry. Permanganate solutions exhibit a strong absorbance at a specific wavelength (around 525 nm), and this absorbance is directly proportional to the concentration, allowing for quantification using a spectrophotometer. [, ]
Q14: What are some alternatives to sodium permanganate for water treatment?
A14: Alternatives to sodium permanganate for water treatment include other oxidizing agents like chlorine, ozone, and hydrogen peroxide. The choice of oxidant depends on factors like the specific contaminants present, cost-effectiveness, and potential byproducts formed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



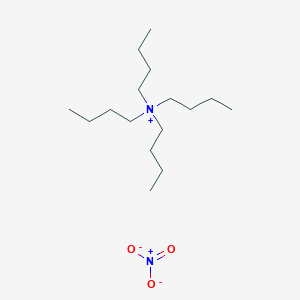
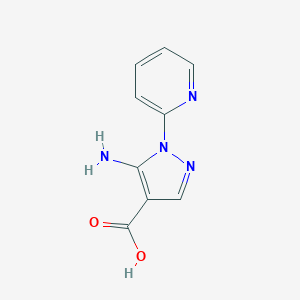
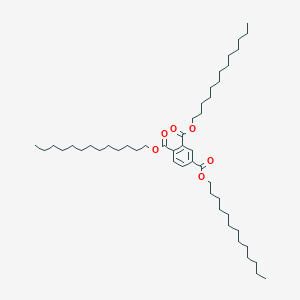
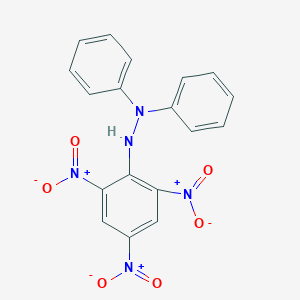
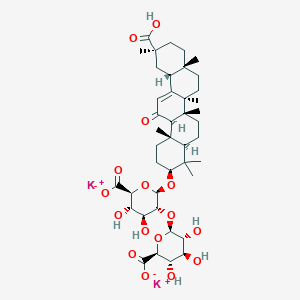
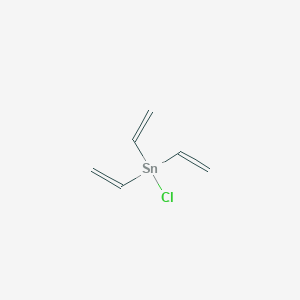
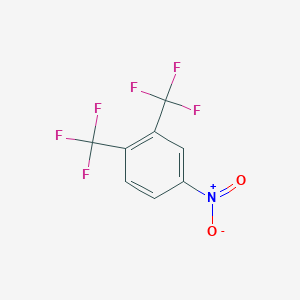
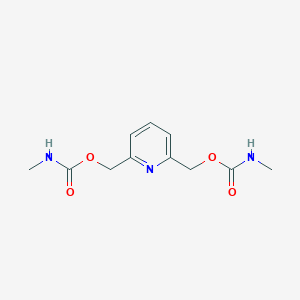
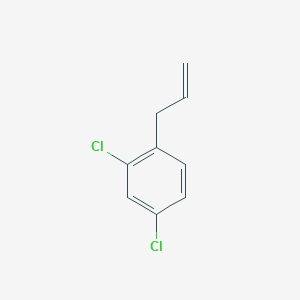
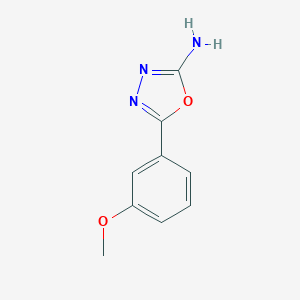
![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)
